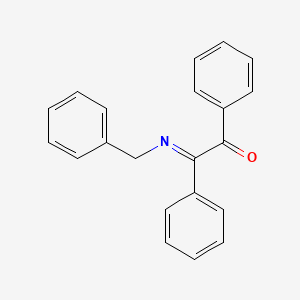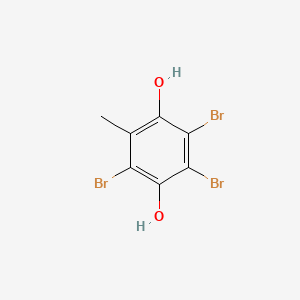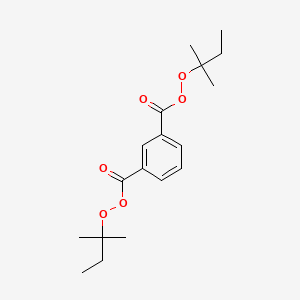![molecular formula C24H12O2 B14484977 Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione CAS No. 65324-02-9](/img/structure/B14484977.png)
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthio-1,4-naphthoquinone with lithium enolates or pyridinium ylides can yield alkylated naphthoquinones . Another approach involves the use of palladium-catalyzed coupling reactions to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying PAH behavior.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with specific binding sites, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Benz[a]anthracene: Another PAH with a similar structure, known for its carcinogenic properties.
Naphtho[2,3-b]furan-4,9-dione: A related compound with applications in organic synthesis and material science.
Uniqueness
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its complex structure allows for diverse functionalization, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
65324-02-9 |
|---|---|
Fórmula molecular |
C24H12O2 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-dione |
InChI |
InChI=1S/C24H12O2/c25-19-11-10-18-17-7-3-5-13-8-9-15-12-14-4-1-2-6-16(14)22(21(15)20(13)17)23(18)24(19)26/h1-12H |
Clave InChI |
MQFWXGIODZINOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=C(C5=CC=C4)C=CC(=O)C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
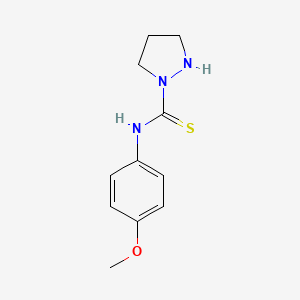
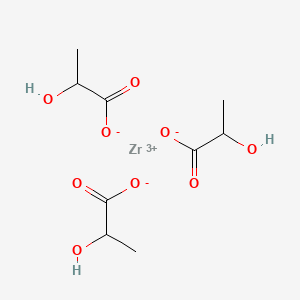
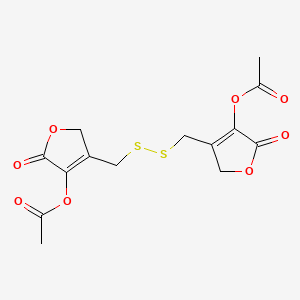
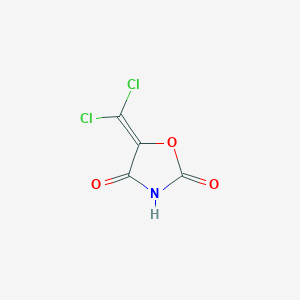


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
